4-Formyl-2-methoxyphenyl thiophene-2-carboxylate
Overview
Description
4-Formyl-2-methoxyphenyl thiophene-2-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The compound features a formyl group attached to a thiophene ring, which is known to influence the electronic properties of the molecule .
Synthesis Analysis
The synthesis of derivatives related to 4-formyl-2-methoxyphenyl thiophene-2-carboxylate has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, the formylation of thieno[3,4-b]thiophene resulted in a mixture of 4-formyl- and 6-formyl-thieno[3,4-b]thiophene, with the ratio of substitution products being influenced by the reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-formyl-2-methoxyphenyl thiophene-2-carboxylate has been studied using various spectroscopic methods. For example, the conformational preferences of methoxycarbonyl and methyl-substituted thiophenecarbaldehydes were investigated using NMR spectroscopy, revealing a planar conformation stabilized by hydrogen-bond-like interactions . In another study, the molecular and crystal structures of a related compound were determined by X-ray diffraction analysis .
Chemical Reactions Analysis
The reactivity of 4-formyl-2-methoxyphenyl thiophene-2-carboxylate derivatives has been explored in the context of forming functional derivatives. Acylation and condensation reactions have been used to produce a variety of functional derivatives, including Schiff bases, which have been further reduced and acylated to obtain esters and amides . These compounds have shown the ability to form complexes with metals such as palladium, which exhibited catalytic activity in the Suzuki reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the methoxy and formyl groups, can affect the compound's electronic properties. For instance, the intramolecular hydrogen bond-like interaction in methyl-substituted thiophenecarbaldehydes contributes to the stability of the molecule . The hyperpolarizability and nonlinear optical properties of related compounds have also been investigated, suggesting potential applications in materials science .
Scientific Research Applications
Thiophene Derivatives
Thiophene and its derivatives are a significant class of heterocyclic compounds that have a variety of applications in different scientific fields .
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Medicinal Chemistry
- Thiophene-based analogs are considered potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
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Electronics
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Pharmaceuticals
- Certain thiophene derivatives are used in pharmaceuticals. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine , a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Synthetic Chemistry
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Research
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Agriculture
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Dyes and Pigments
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Polymers
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Catalysis
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Sensors
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Biochemistry
Safety And Hazards
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLFWKYWRIZFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354590 | |
Record name | 4-formyl-2-methoxyphenyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl thiophene-2-carboxylate | |
CAS RN |
361472-61-9 | |
Record name | 4-formyl-2-methoxyphenyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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